molecular formula C26H33N2O9PS2 B10854722 Glucokinase activator 3

Glucokinase activator 3

Cat. No.: B10854722
M. Wt: 612.7 g/mol
InChI Key: OQUMCVQSAWPKMT-SFHVURJKSA-N
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Description

Glucokinase activator 3 is a small molecule that enhances the activity of glucokinase, an enzyme that plays a crucial role in glucose homeostasis. Glucokinase acts as a glucose sensor in pancreatic beta cells and hepatocytes, facilitating insulin secretion and glycogen synthesis, respectively. The activation of glucokinase by this compound has shown promise in the treatment of type 2 diabetes mellitus by improving glycemic control and enhancing beta-cell function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucokinase activator 3 typically involves multiple steps, including the formation of key intermediates and the use of protective groups. One common synthetic route involves the conversion of a compound of formula (II) into a compound of formula (III) where P is an alkyl or alkylidene group forming an acyclic or cyclic ketal protective group . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This typically includes optimizing reaction conditions, using industrial-grade equipment, and implementing quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Glucokinase activator 3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides, acids, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Glucokinase activator 3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of glucokinase activator 3 involves binding to an allosteric site on the glucokinase enzyme, stabilizing its active conformation and increasing its affinity for glucose. This activation enhances the enzyme’s catalytic rate, leading to increased glucose phosphorylation and subsequent insulin secretion in pancreatic beta cells. In hepatocytes, this compound promotes glycogen synthesis and storage, thereby reducing hepatic glucose output .

Comparison with Similar Compounds

Biological Activity

Glucokinase (GK) activators, particularly Glucokinase Activator 3 (GKA3), have garnered significant interest in diabetes research due to their potential therapeutic effects on glucose metabolism and insulin secretion. This article explores the biological activity of GKA3, including its mechanisms of action, efficacy in clinical studies, and relevant case studies.

GKA3 functions by binding to the allosteric site of glucokinase, enhancing its activity in a glucose-dependent manner. This mechanism is crucial for regulating blood glucose levels, as GK plays a pivotal role in glucose sensing in pancreatic β-cells and hepatic glucose metabolism. The activation leads to:

  • Increased Glucose Uptake : GKA3 enhances the phosphorylation of glucose to glucose-6-phosphate, facilitating its uptake by liver cells.
  • Potentiation of Insulin Secretion : By increasing intracellular ATP levels, GKA3 promotes insulin release from pancreatic β-cells when glucose levels are elevated.

Efficacy in Clinical Studies

Recent clinical trials have demonstrated the efficacy of GKA3 in managing type 2 diabetes mellitus (T2DM). Notable findings include:

  • Phase 3 Trials : A multicenter, randomized, double-blind trial assessing PB-201 (a GKA) showed significant reductions in glycated hemoglobin (HbA1c) levels compared to placebo and active controls over a 24-week period .
  • Animal Studies : In mouse models, GKA administration resulted in improved glucose metabolism and increased β-cell proliferation, although chronic administration did not further enhance β-cell mass .

Table 1: Summary of Key Studies on GKA3

StudyModelFindings
NCT05102149Phase 3 TrialSignificant reduction in HbA1c; safety profile assessed
Mouse ModelIn vivoIncreased BrdU incorporation indicating enhanced β-cell proliferation; improved glucose metabolism
In vitro AssaysRat HepatocytesEC50 values < 40 nM; notable increase in glucose uptake

Case Studies

A notable case study highlighted the effects of an activating variant of glucokinase leading to hypoglycemia. An obese male patient with a novel activating GCK variant underwent surgical intervention due to recurrent hypoglycemia. Histological analysis revealed significant morphological changes in pancreatic islets, emphasizing the role of GK activity in glucose homeostasis and potential implications for therapeutic strategies targeting GK .

Properties

Molecular Formula

C26H33N2O9PS2

Molecular Weight

612.7 g/mol

IUPAC Name

N-[4-(diethoxyphosphorylmethyl)-1,3-thiazol-2-yl]-3-[(2S)-1-methoxypropan-2-yl]oxy-5-(4-methylsulfonylphenoxy)benzamide

InChI

InChI=1S/C26H33N2O9PS2/c1-6-34-38(30,35-7-2)16-20-17-39-26(27-20)28-25(29)19-12-22(36-18(3)15-33-4)14-23(13-19)37-21-8-10-24(11-9-21)40(5,31)32/h8-14,17-18H,6-7,15-16H2,1-5H3,(H,27,28,29)/t18-/m0/s1

InChI Key

OQUMCVQSAWPKMT-SFHVURJKSA-N

Isomeric SMILES

CCOP(=O)(CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)O[C@@H](C)COC)OC3=CC=C(C=C3)S(=O)(=O)C)OCC

Canonical SMILES

CCOP(=O)(CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=CC=C(C=C3)S(=O)(=O)C)OCC

Origin of Product

United States

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